molecular formula C15H10ClFO B1624140 2-Chloro-4-fluorochalcone CAS No. 286932-31-8

2-Chloro-4-fluorochalcone

Cat. No. B1624140
M. Wt: 260.69 g/mol
InChI Key: RCHUBHMASRWXJB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorochalcone is a chemical compound with the linear formula C15H10ClFO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorochalcone consists of 15 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . The molecular weight is 260.69 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluorochalcone include a molecular weight of 260.69 g/mol, a XLogP3 of 4.5, no hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, an exact mass of 260.0404208 g/mol, a monoisotopic mass of 260.0404208 g/mol, a topological polar surface area of 17.1 Ų, 18 heavy atoms, and a complexity of 308 .

Scientific Research Applications

Fluorescence Imaging and Sensor Development

  • 2-Chloro-4-fluorochalcone derivatives demonstrate significant potential in developing fluorescent chemosensors. A study highlighted a chalcone derivative exhibiting distinct green fluorescence and stability in buffer solutions, effectively serving as a cyanide anion probe via a turn-on fluorescence mechanism. This application is crucial for biological and environmental monitoring, demonstrating potential in living cell imaging (Yang et al., 2015).

Advanced Materials and Solar Cells

  • Chlorine and fluorine substitutions in organic semiconductor materials, including 2-Chloro-4-fluorochalcone, have been explored to enhance the photovoltaic performance of polymer solar cells (PSCs). Research indicates that chlorine substitution can lead to lower HOMO energy levels, enhanced crystallinity, and higher carrier mobility, contributing to significant improvements in power conversion efficiency in PSCs (Fan et al., 2018; Zhang et al., 2018).

Molecular Spectroscopy and Quantum Chemistry

  • Investigations into the internal rotation and chlorine nuclear quadrupole coupling in molecules like 2-Chloro-4-fluorotoluene, a close analog to 2-Chloro-4-fluorochalcone, offer insights into molecular dynamics and interactions. These studies are essential for understanding the behavior of such molecules in various environments, contributing to the field of molecular spectroscopy and quantum chemistry (Nair et al., 2020).

Non-Linear Optical Properties

  • The non-linear optical (NLO) properties of chalcone derivatives, including those substituted with fluorine atoms, are of significant interest for applications in optical materials and technologies. Research into 4-Fluoro Chalcone crystal, a compound related to 2-Chloro-4-fluorochalcone, provides insights into their potential use in NLO applications, highlighting the importance of synthetic strategies and molecular design for enhanced performance (Prabu et al., 2014).

properties

IUPAC Name

(E)-3-(2-chloro-4-fluorophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-10-13(17)8-6-11(14)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUBHMASRWXJB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420773
Record name 2-Chloro-4-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorochalcone

CAS RN

286932-31-8
Record name 2-Chloro-4-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluorochalcone
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorochalcone
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-fluorochalcone
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-fluorochalcone
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-fluorochalcone
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-fluorochalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.